molecular formula C9H15N3O B1395011 2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol CAS No. 1178351-00-2

2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol

Cat. No.: B1395011
CAS No.: 1178351-00-2
M. Wt: 181.23 g/mol
InChI Key: UPOMXXBWJRCFIY-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is a complex organic compound that features a pyridine ring substituted with an aminomethyl group and an ethanolamine moiety

Biochemical Analysis

Biochemical Properties

2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases . These interactions often involve the formation of hydrogen bonds and electrostatic interactions, which facilitate the compound’s role in catalyzing biochemical reactions.

Cellular Effects

2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules like kinases and phosphatases, leading to altered cellular responses. Additionally, it can influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disrupted metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.

Metabolic Pathways

2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . For example, it may be metabolized by oxidoreductases, leading to the formation of intermediate metabolites. These metabolites can further participate in other biochemical reactions, affecting metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall efficacy and impact on cellular processes.

Subcellular Localization

2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it interacts with biomolecules within these subcellular regions. For instance, its presence in the mitochondria may influence cellular energy production and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-bromo-4-methylpyridine, which undergoes a series of reactions including nucleophilic substitution, reduction, and amination to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxaldehyde derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Properties

IUPAC Name

2-[[3-(aminomethyl)pyridin-2-yl]-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12(5-6-13)9-8(7-10)3-2-4-11-9/h2-4,13H,5-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOMXXBWJRCFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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